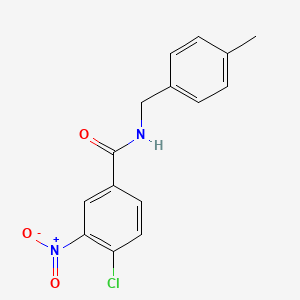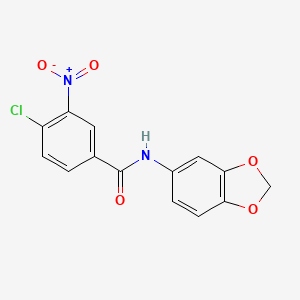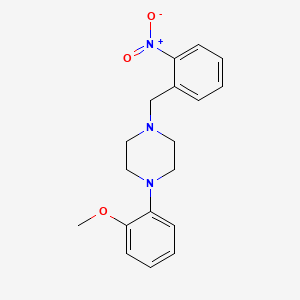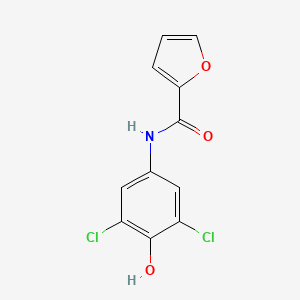
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the transforming growth factor-beta (TGF-β) type I receptor activity. This molecule has been shown to have a significant impact on a variety of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.
Wirkmechanismus
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide selectively inhibits the TGF-β type I receptor activity by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of TGF-β signaling. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to be highly selective for the TGF-β type I receptor, with little or no effect on other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to have a significant impact on a variety of cellular processes. Inhibition of TGF-β signaling by 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to reduce cell proliferation, induce apoptosis, and inhibit cell migration and invasion. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has also been shown to affect extracellular matrix deposition and remodeling, which is important in the context of fibrosis and tissue repair. In addition, 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to modulate the differentiation of various cell types, including stem cells and immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in lab experiments is its high selectivity for the TGF-β type I receptor. This allows researchers to specifically target TGF-β signaling without affecting other signaling pathways. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide is also relatively easy to use, and its effects can be easily measured using a variety of assays. However, one limitation of using 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide is its potential off-target effects, which can complicate the interpretation of results. In addition, 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has a relatively short half-life, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in scientific research. One area of interest is the role of TGF-β signaling in cancer metastasis. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, and further research is needed to investigate its potential as a therapeutic agent for cancer. Another area of interest is the use of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in tissue engineering and regenerative medicine. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to modulate stem cell differentiation, and further research is needed to investigate its potential for tissue repair and regeneration. Finally, the development of more potent and selective TGF-β type I receptor inhibitors is an area of ongoing research, which could lead to the development of new therapeutic agents for a variety of diseases.
Synthesemethoden
The synthesis of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide involves several steps, including the preparation of 3-chloro-1-benzothiophene-2-carboxylic acid, the conversion of the acid to the corresponding acid chloride, and the reaction of the acid chloride with 4-morpholinylcarbonylthiourea. The final product is obtained through purification and recrystallization. The synthesis of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been described in several publications, including a detailed protocol published in the Journal of Medicinal Chemistry.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been widely used in scientific research as a tool to investigate the role of TGF-β signaling in various biological processes. This molecule has been shown to inhibit the TGF-β type I receptor activity, which is essential for the activation of downstream signaling pathways. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been used to study the role of TGF-β signaling in cancer, fibrosis, and other diseases. It has also been used to investigate the effects of TGF-β signaling on stem cell differentiation and development.
Eigenschaften
IUPAC Name |
3-chloro-N-(morpholine-4-carbothioyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-11-9-3-1-2-4-10(9)21-12(11)13(18)16-14(20)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSHLZDMTYNXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(morpholine-4-carbothioyl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)



![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)

